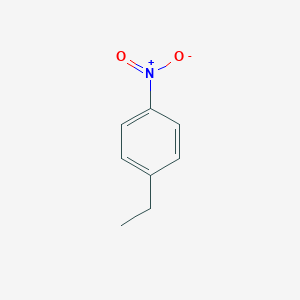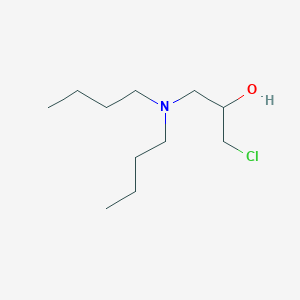
1-Chloro-3-(dibutylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(dibutylamino)propan-2-ol, also known as CBAP, is a chiral compound that has been extensively studied for its potential applications in the field of asymmetric synthesis. CBAP is a versatile reagent that can be used for a wide range of organic transformations, including asymmetric aldol reactions, Mannich reactions, and Michael additions.
Mechanism Of Action
The mechanism of action of 1-Chloro-3-(dibutylamino)propan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary or ligand in promoting asymmetric reactions. 1-Chloro-3-(dibutylamino)propan-2-ol has a chiral center, which allows it to interact selectively with other chiral molecules. This interaction can lead to the formation of new chiral centers in the reaction product, resulting in highly enantioselective reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Chloro-3-(dibutylamino)propan-2-ol. However, it is believed to be relatively non-toxic and has been used in a number of lab experiments without any reported adverse effects.
Advantages And Limitations For Lab Experiments
1-Chloro-3-(dibutylamino)propan-2-ol has a number of advantages as a chiral auxiliary or ligand in asymmetric synthesis. It is relatively easy to synthesize and has a high level of enantioselectivity. However, 1-Chloro-3-(dibutylamino)propan-2-ol is not suitable for all types of reactions and may not be effective in promoting certain types of asymmetric reactions.
Future Directions
There are a number of potential future directions for research on 1-Chloro-3-(dibutylamino)propan-2-ol. One area of interest is the development of new synthetic methods for 1-Chloro-3-(dibutylamino)propan-2-ol that can improve its yield and purity. Another area of interest is the exploration of new applications for 1-Chloro-3-(dibutylamino)propan-2-ol in asymmetric synthesis, such as in the synthesis of complex natural products. Additionally, further research is needed to fully understand the mechanism of action of 1-Chloro-3-(dibutylamino)propan-2-ol and its potential applications in other fields, such as medicinal chemistry and materials science.
Conclusion
In conclusion, 1-Chloro-3-(dibutylamino)propan-2-ol is a versatile chiral compound that has been extensively studied for its potential applications in asymmetric synthesis. It is relatively easy to synthesize and has a high level of enantioselectivity. 1-Chloro-3-(dibutylamino)propan-2-ol has a number of potential future directions for research, including the development of new synthetic methods and the exploration of new applications in asymmetric synthesis.
Synthesis Methods
1-Chloro-3-(dibutylamino)propan-2-ol can be synthesized through a three-step process. First, 3-chloro-2-propanol is reacted with dibutylamine to form the corresponding amine salt. Second, the amine salt is treated with sodium hydroxide to generate the free amine. Finally, the free amine is reacted with thionyl chloride to yield 1-Chloro-3-(dibutylamino)propan-2-ol. The overall yield of 1-Chloro-3-(dibutylamino)propan-2-ol is around 60%.
Scientific Research Applications
1-Chloro-3-(dibutylamino)propan-2-ol has been extensively studied for its potential applications in asymmetric synthesis. It has been shown to be an effective chiral auxiliary for a wide range of organic transformations, including aldol reactions, Mannich reactions, and Michael additions. 1-Chloro-3-(dibutylamino)propan-2-ol has also been used as a ligand in asymmetric catalysis, where it has been shown to be highly effective in promoting enantioselective reactions.
properties
CAS RN |
15285-61-7 |
|---|---|
Product Name |
1-Chloro-3-(dibutylamino)propan-2-ol |
Molecular Formula |
C11H24ClNO |
Molecular Weight |
221.77 g/mol |
IUPAC Name |
1-chloro-3-(dibutylamino)propan-2-ol |
InChI |
InChI=1S/C11H24ClNO/c1-3-5-7-13(8-6-4-2)10-11(14)9-12/h11,14H,3-10H2,1-2H3 |
InChI Key |
FLESNXAGSDQDRA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(CCl)O |
Canonical SMILES |
CCCCN(CCCC)CC(CCl)O |
Other CAS RN |
15285-61-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



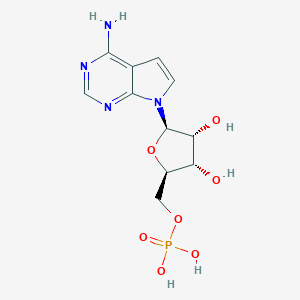
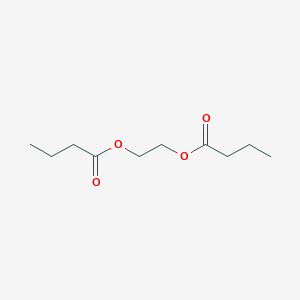
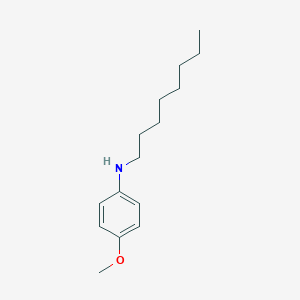
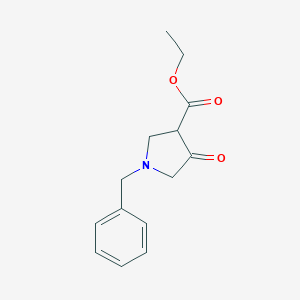
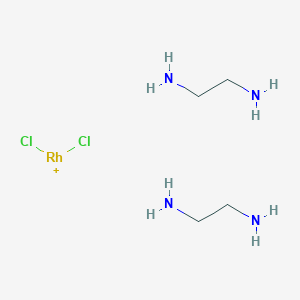
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
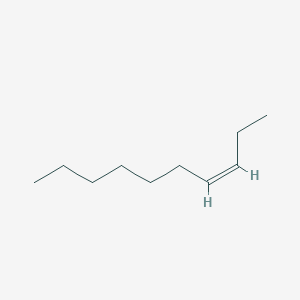
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
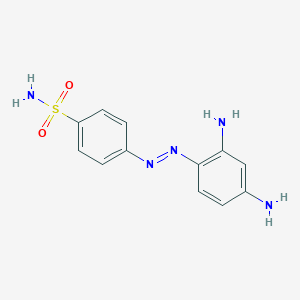
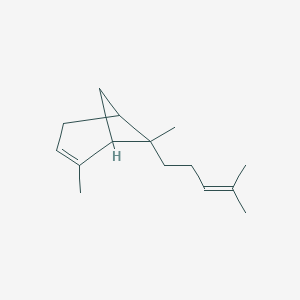
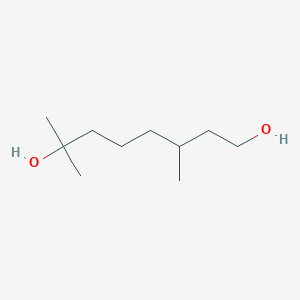
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
